

Crystal Structure Analysis of Two Bioactive Carbazole Derivatives: A Technical Guide

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Compound of Interest		
Compound Name:	Carbazole derivative 1	
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This technical guide provides an in-depth analysis of the crystal structures of two recently synthesized carbazole derivatives: ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate (Compound I) and 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole (Compound II). The document details the crystallographic data, experimental protocols for their synthesis and crystal structure determination, and explores the potential signaling pathways implicated in their biological activity, particularly in the context of cancer research.

Data Presentation: Crystallographic Data

The single-crystal X-ray diffraction analysis of the two carbazole derivatives yielded precise data on their three-dimensional structures. The key crystallographic parameters are summarized in the tables below for facile comparison.

Table 1: Crystal Data and Structure Refinement for Compound I and Compound II.



Parameter	Compound I (C28H21FN2O7S)	Compound II (C25H16N2O2S)
Crystal system	Triclinic	Monoclinic
Space group	P-1	P21/C
a (Å)	8.1589 (9)	10.1323 (10)
b (Å)	12.2053 (13)	16.0345 (16)
c (Å)	12.9129 (13)	12.2891 (12)
α (°)	101.569 (4)	90
β (°)	93.086 (4)	108.789 (4)
γ (°)	92.481 (4)	90
Volume (ų)	1250.3 (2)	1888.8 (3)
Z	2	4
Calculated density (Mg m ⁻³)	1.458	1.482
Absorption coeff. (mm ⁻¹)	0.203	0.211
F(000)	572	880
Crystal size (mm³)	0.28 x 0.25 x 0.22	0.27 x 0.24 x 0.22
Theta range for data collection (°)	2.05 to 26.37	2.15 to 26.37
Reflections collected	10098	15159
Independent reflections	5057 [R(int) = 0.034]	3828 [R(int) = 0.041]
Final R indices [I > 2sigma(I)]	R1 = 0.054, wR2 = 0.151	R1 = 0.048, wR2 = 0.129
R indices (all data)	R1 = 0.076, wR2 = 0.168	R1 = 0.069, wR2 = 0.142

Table 2: Selected Dihedral Angles for Compound I and Compound II.[1]



Dihedral Angle (°C)	Compound I	Compound II
Carbazole ring system and benzenesulfonyl ring	79.7 (2)	88.2 (2)
Carbazole ring system and nitrophenyl ring (I) / isoquinoline moiety (II)	66.1 (2)	1.3 (2)
Benzenesulfonyl ring and nitrophenyl ring (I) / isoquinoline moiety (II)	17.8 (2)	87.9 (2)

Experimental Protocols Synthesis and Crystallization

Synthesis of Ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate (Compound I)[2]

To a solution of ethyl (E)-3-{2-[(E)-4-fluoro-2-nitrostyryl]-5-methoxy-1-(benzenesulfonyl)-1H-indol-3-yl}acrylate (3.0 g) in xylenes (100 mL), manganese dioxide (MnO₂, 2.5 g) was added. The reaction mixture was refluxed for 12 hours. Following this, the mixture was filtered through a celite pad and washed with hot xylenes (2 x 10 mL). The combined filtrate was concentrated under reduced pressure and then triturated with methanol to yield Compound I as a pale-yellow solid (2.46 g, 85% yield). Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.[2]

Synthesis of 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole (Compound II)[2]

To a solution of 2-(2-nitrophenyl)-9-(benzenesulfonyl)-9H-carbazole-3-carbaldehyde (1.0 g) in dry tetrahydrofuran (THF, 50 mL), Raney-Ni (2.0 g) was carefully added. The reaction mixture was stirred at room temperature for 3 hours. The nickel residue was then filtered through a celite pad and washed with hot THF (3 x 30 mL). The combined filtrate was evaporated under vacuum and triturated with methanol to afford Compound II as a white solid (0.79 g, 80% yield). Single crystals suitable for X-ray analysis were obtained by recrystallization from ethanol.[2]

Single-Crystal X-ray Diffraction



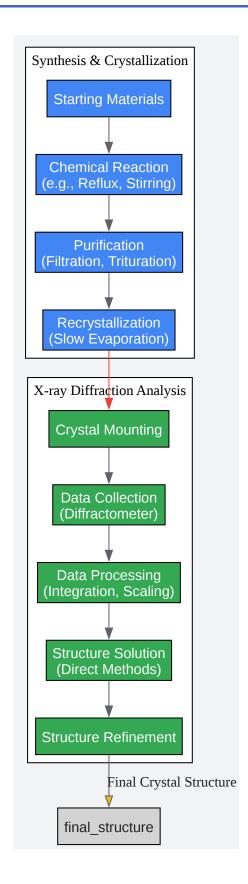
A suitable single crystal of each compound was mounted on a diffractometer. The crystal was kept at a constant temperature during data collection. Using monochromatic X-ray radiation, a series of diffraction images were collected by rotating the crystal.[3][4][5] The collected data were then processed to determine the unit cell parameters and to integrate the reflection intensities.[3][6]

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Potential Signaling Pathways and Experimental Workflow

Carbazole derivatives are known to exhibit a wide range of biological activities, including potent anticancer effects.[7][8] Their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[9][10]

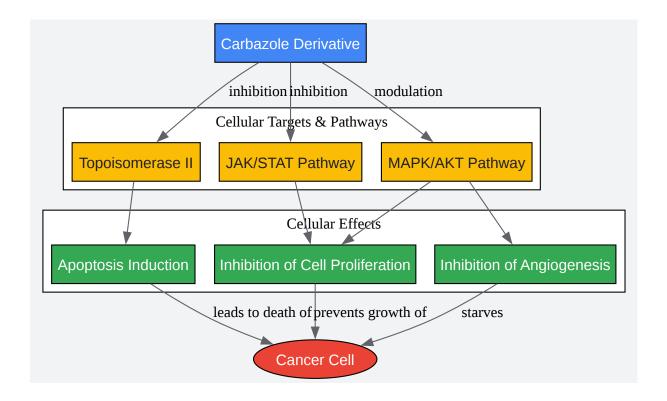




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Figure 1: A generalized workflow for the synthesis, crystallization, and crystal structure determination of carbazole derivatives.



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Figure 2: Potential anticancer signaling pathways modulated by carbazole derivatives.

The structural insights gained from the crystallographic analysis of Compound I and Compound II can aid in the rational design of more potent and selective inhibitors targeting these pathways. The elucidated three-dimensional structures provide a basis for computational modeling and docking studies to understand the molecular interactions between these carbazole derivatives and their biological targets. This, in turn, can accelerate the drug discovery and development process for novel anticancer therapeutics.

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